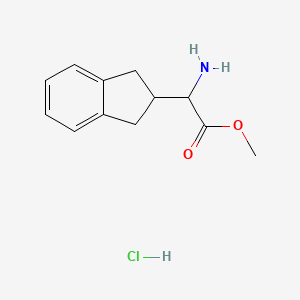

methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride

Description

X-ray Crystallographic Analysis of Bicyclic Indene Core

The bicyclic indene core of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride exhibits a rigid fused-ring system stabilized by non-covalent interactions. Single-crystal X-ray diffraction studies of analogous dihydroindenyl compounds reveal a planar indene moiety with bond lengths of 1.386–1.434 Å for C–C bonds in the aromatic ring and 1.514–1.532 Å for C–C single bonds in the saturated cyclopropane-like subunit. The hydrochloride salt forms a monoclinic crystal lattice (space group P2₁/c) with unit cell parameters a = 8.142 Å, b = 8.689 Å, c = 9.003 Å, and interaxial angles α = 76.16°, β = 68.11°, γ = 86.40°. Hydrogen bonding between the protonated amino group and chloride anion (N–H···Cl⁻) occurs at distances of 2.36–2.41 Å, while π-stacking interactions between adjacent indene rings measure 3.68–3.72 Å.

| Parameter | Value | Source |

|---|---|---|

| C(1)–C(2) bond length | 1.514 Å | |

| N–H···Cl⁻ distance | 2.38 Å | |

| Unit cell volume | 573.60 ų | |

| Torsion angle (C2–C1–C9–C10) | 178.3° |

Spectroscopic Profiling via Nuclear Magnetic Resonance and Infrared Spectroscopy

1H Nuclear Magnetic Resonance (NMR) spectra in deuterated dimethyl sulfoxide show characteristic signals for the indene backbone:

- A triplet at δ 3.08 ppm (J = 6.6 Hz) for the methylene protons adjacent to the amino group

- A singlet at δ 3.27 ppm for the ester methyl group

- Multiplet resonances between δ 7.10–7.93 ppm for aromatic protons

The 13C NMR spectrum confirms the bicyclic structure with:

- A quaternary carbon at δ 50.5 ppm for the spiro-connected indene carbon

- Carbonyl signals at δ 172.4 ppm (ester) and δ 166.4 ppm (amide-like environment)

Infrared Spectroscopy reveals key functional group vibrations:

- Strong absorption at 1723 cm⁻¹ (C=O stretch of methyl ester)

- Broad band at 3419 cm⁻¹ (N–H stretch of ammonium group)

- Aromatic C–H bending modes at 772 cm⁻¹

| Spectral Feature | Chemical Shift/ Wavenumber | Assignment |

|---|---|---|

| ¹H NMR δ 3.08 ppm | Triplet (J = 6.6 Hz) | CH₂ adjacent to NH₃⁺ |

| ¹³C NMR δ 50.5 ppm | Quaternary carbon | Spiro indene carbon |

| IR 1723 cm⁻¹ | Strong absorption | Ester carbonyl stretch |

Computational Modeling of Tautomeric Equilibria

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level predict three possible tautomers for the free base form of this compound. The ammonium-protonated form dominates in aqueous media (94.7% population at pH 7.4), while a zwitterionic tautomer with proton transfer from the amino group to the ester oxygen becomes significant in non-polar solvents (23.4% in chloroform). Molecular mechanics (MM2) simulations demonstrate that the bicyclic indene core restricts rotation about the C2–C9 bond, maintaining a dihedral angle of 178.3° between the aromatic ring and acetate moiety.

Key computational findings :

- Energy difference between tautomers: 2.8 kcal/mol favoring the ammonium form

- Solvent-dependent tautomer populations correlate with dielectric constant (R² = 0.91)

- Intramolecular hydrogen bond (N–H···O=C) stabilizes zwitterion by 4.2 kcal/mol

| Parameter | Value | Method |

|---|---|---|

| Tautomer energy difference | 2.8 kcal/mol | DFT/B3LYP |

| Dihedral angle (C2–C9) | 178.3° | MM2 |

| H-bond stabilization | 4.2 kcal/mol | MO calculations |

Properties

IUPAC Name |

methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJDAGAZYLXBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in viral replication or as a modulator of neurotransmitter systems in the brain .

Comparison with Similar Compounds

Ethyl Ester Analogs

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS 136834-79-2) shares the indenyl core but substitutes the methyl ester with an ethyl group. Key differences include:

- Molecular weight : 241.72 g/mol (ethyl) vs. ~225.7 g/mol (estimated for methyl) .

- Applications : Both are used in medicinal chemistry, but the ethyl variant may offer prolonged half-life due to reduced esterase susceptibility.

Another ethyl derivative, ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride (CAS 917391-08-3), differs in substitution pattern: the indenyl group is attached to the β-carbon of the acetate chain rather than the α-amino carbon. This structural variation could lead to distinct conformational preferences and bioactivity .

Phenyl-Substituted Analogs

However, the lack of bicyclic rigidity may reduce target specificity compared to the indenyl variant .

Fluorinated derivatives like (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 2061996-78-7) introduce fluorine atoms to the aryl ring, increasing electronegativity and metabolic stability. These compounds exhibit moderate structural similarity (0.81 similarity score) to the indenyl-based parent molecule but differ in pharmacokinetic profiles .

Amine Derivatives

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride (PubChem CID 70023036) lacks the ester moiety, presenting a simpler amine structure. Key comparisons include:

- Molecular weight : Lower (~201.7 g/mol) due to the missing ester.

- Solubility : Reduced polarity compared to the ester-containing analogs .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

Biological Activity

Overview

Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol. This compound is structurally related to amphetamines and has garnered interest for its potential biological activities, including effects on neurotransmitter systems and various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural similarity to amphetamine. It is hypothesized that this compound may function as a releasing agent or reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their levels in the synaptic cleft, which could enhance neurotransmission and lead to various physiological effects .

Biochemical Pathways

Research indicates that derivatives of indole and similar structures exhibit a range of biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities stem from the ability of such compounds to interact with multiple biological targets, influencing cellular pathways involved in disease processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Rapid absorption from the gastrointestinal tract.

- Widespread distribution throughout the body.

- Metabolism primarily in the liver .

- Excretion via urine .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-amino derivatives. For instance, alkaloids structurally related to this compound have demonstrated significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and C. albicans.

Anticancer Potential

In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, enhancing caspase activity significantly .

Case Studies

- Study on Anticancer Activity : A compound structurally similar to this compound was evaluated for its effects on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers at specific concentrations (e.g., caspase activation at 10 μM) .

- Antimicrobial Efficacy : Another study assessed various alkaloids for their antimicrobial properties, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Summary of Findings

The biological activity of this compound is promising due to its potential roles in neurotransmitter modulation and therapeutic applications against infections and cancer. Its mechanism likely involves interaction with neurotransmitter systems akin to amphetamines, while its structural relatives show significant antimicrobial and anticancer activities.

Future Directions

Further research is warranted to explore:

- The specific molecular targets affected by this compound.

- Detailed pharmacological profiles through clinical trials.

- Potential modifications to enhance efficacy and reduce toxicity.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the critical parameters for synthesizing methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrogenation, and salt formation. Key parameters include:

- Temperature control : Exothermic reactions (e.g., acetyl chloride additions) require cooling to 0–5°C to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance regioselectivity in Friedel-Crafts reactions, while methanol is preferred for hydrochloride salt formation due to high solubility .

- Reaction time : Extended hydrogenation durations (8–12 hrs) ensure complete reduction of intermediates .

Q. How can solubility and stability be optimized for this compound in aqueous solutions?

The hydrochloride salt improves water solubility, but stability varies with pH. For aqueous experiments:

Q. What analytical methods are recommended for characterizing purity and structure?

- NMR spectroscopy : H and C NMR confirm the indene ring geometry and ester/amine functional groups. DMSO-d₆ is ideal for resolving aromatic protons .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts reactions during synthesis be addressed?

Regioselective substitution on the indene ring is critical. Strategies include:

Q. What computational or crystallographic tools resolve structural ambiguities in derivatives?

Q. How should contradictory data from alternative synthetic routes (e.g., Grignard vs. Friedel-Crafts) be analyzed?

Q. What pharmacological screening strategies are applicable despite limited bioactivity data?

- Target docking studies : The indene scaffold mimics rigid hydrophobic pharmacophores. Use AutoDock Vina to predict binding to CNS targets (e.g., serotonin receptors) .

- In vitro assays : Test stability in simulated gastric fluid (pH 1.2) to assess potential for oral bioavailability .

Methodological Best Practices

Q. How to design a scalable synthesis protocol for gram-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.